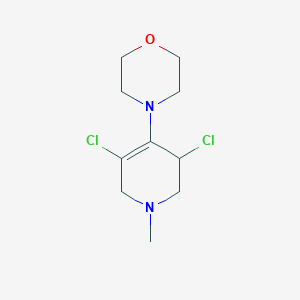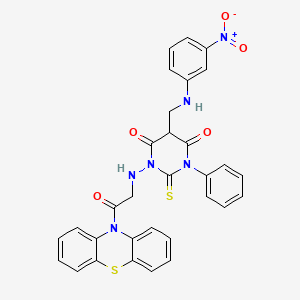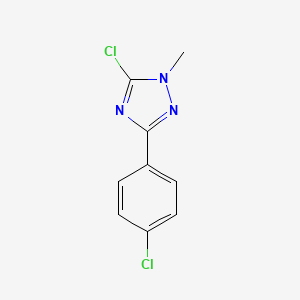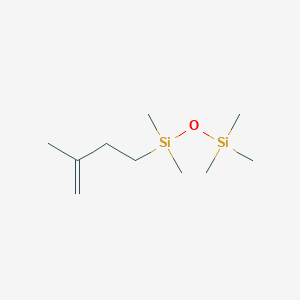![molecular formula C48H38S2Si2 B14265417 [Disulfanediyldi(2,1-phenylene)]bis(triphenylsilane) CAS No. 189943-50-8](/img/structure/B14265417.png)
[Disulfanediyldi(2,1-phenylene)]bis(triphenylsilane)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[Disulfanediyldi(2,1-phenylene)]bis(triphenylsilane) is an organosilicon compound with the molecular formula C48H38S2Si2. It is characterized by the presence of two triphenylsilane groups attached to a disulfanediyldi(2,1-phenylene) core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [Disulfanediyldi(2,1-phenylene)]bis(triphenylsilane) typically involves the reaction of triphenylsilane with a suitable disulfanediyldi(2,1-phenylene) precursor. The reaction conditions often include the use of a solvent such as toluene or dichloromethane, and a catalyst like palladium or platinum to facilitate the coupling reaction. The reaction is usually carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
[Disulfanediyldi(2,1-phenylene)]bis(triphenylsilane) can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol derivatives.
Substitution: The phenylene groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are often employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted phenylene derivatives.
Aplicaciones Científicas De Investigación
[Disulfanediyldi(2,1-phenylene)]bis(triphenylsilane) has several applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of more complex organosilicon compounds.
Materials Science: Investigated for its potential use in the development of novel materials with unique electronic and optical properties.
Biology and Medicine: Studied for its potential biological activity and as a component in drug delivery systems.
Mecanismo De Acción
The mechanism of action of [Disulfanediyldi(2,1-phenylene)]bis(triphenylsilane) involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to interact with specific enzymes and receptors, potentially modulating their activity. The disulfanediyldi(2,1-phenylene) core can participate in redox reactions, while the triphenylsilane groups can influence the compound’s solubility and stability .
Comparación Con Compuestos Similares
Similar Compounds
[Disulfanediyldi(2,1-phenylene)]bis(trimethylsilane): Similar structure but with trimethylsilane groups instead of triphenylsilane.
[Disulfanediyldi(2,1-phenylene)]bis(diphenylsilane): Contains diphenylsilane groups.
[Disulfanediyldi(2,1-phenylene)]bis(dimethylsilane): Features dimethylsilane groups.
Uniqueness
[Disulfanediyldi(2,1-phenylene)]bis(triphenylsilane) is unique due to the presence of bulky triphenylsilane groups, which can significantly influence its chemical reactivity and physical properties. This makes it distinct from other similar compounds and potentially more suitable for specific applications in materials science and chemistry .
Propiedades
Número CAS |
189943-50-8 |
|---|---|
Fórmula molecular |
C48H38S2Si2 |
Peso molecular |
735.1 g/mol |
Nombre IUPAC |
triphenyl-[2-[(2-triphenylsilylphenyl)disulfanyl]phenyl]silane |
InChI |
InChI=1S/C48H38S2Si2/c1-7-23-39(24-8-1)51(40-25-9-2-10-26-40,41-27-11-3-12-28-41)47-37-21-19-35-45(47)49-50-46-36-20-22-38-48(46)52(42-29-13-4-14-30-42,43-31-15-5-16-32-43)44-33-17-6-18-34-44/h1-38H |
Clave InChI |
XPATUJIAJAUKDE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4SSC5=CC=CC=C5[Si](C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=CC=C8 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,4-Bis[2-[bis(4-fluorophenyl)methoxy]ethyl]piperazine](/img/structure/B14265339.png)
![9-tert-Butyl-2,4-di(pyrrolidin-1-yl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-b]indole](/img/structure/B14265352.png)






![7-chloro-5-hydroxy-1H-pyrido[2,3-b]pyrazine-2,3-dione](/img/structure/B14265398.png)


silane](/img/structure/B14265414.png)

